molecular formula C20H23ClN2O2S B2359871 (5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone CAS No. 2034294-33-0

(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone

Cat. No. B2359871
CAS RN: 2034294-33-0
M. Wt: 390.93
InChI Key: VMMICUYDFGPVPQ-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23ClN2O2S and its molecular weight is 390.93. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • A study by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a closely related compound, highlighting the importance of spectroscopic and X-ray diffraction (XRD) studies for understanding the molecular geometry and intermolecular interactions, which are critical for designing compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).

Biological Activity

  • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including structures somewhat analogous to the queried compound, and evaluated their antimicrobial activities. This demonstrates the potential of such compounds in medicinal chemistry, especially in developing new treatments for bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

  • The discovery and evaluation of small molecule antagonists for specific receptors, as reported by Romero et al. (2012), exemplify how structural analogs of the queried compound could be used in receptor-ligand interaction studies to develop new pharmaceutical agents with potential applications in treating various diseases, including neurological disorders (Romero et al., 2012).

Additional Applications

  • The exploration of novel synthesis methods and characterization of related compounds provide foundational knowledge for the development of new materials with potential applications in drug discovery, as seen in the synthesis and structural characterization efforts by Karthik et al. (2021) for compounds with potential therapeutic applications (Karthik et al., 2021).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c1-25-18-3-2-15(21)12-17(18)20(24)22-8-4-16(5-9-22)23-10-6-19-14(13-23)7-11-26-19/h2-3,7,11-12,16H,4-6,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMICUYDFGPVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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